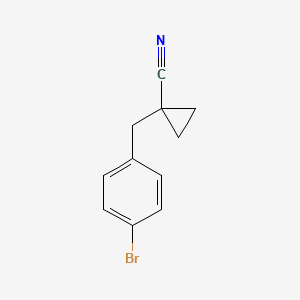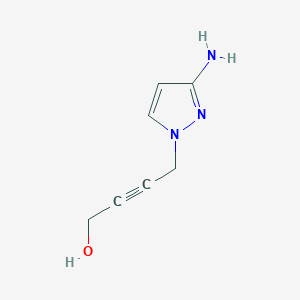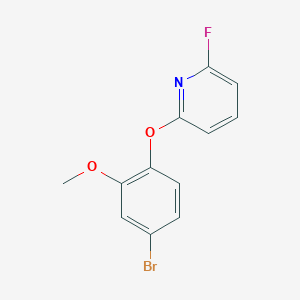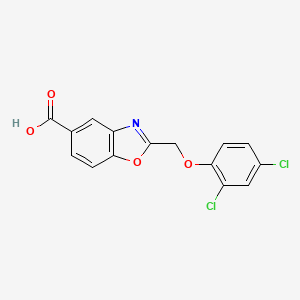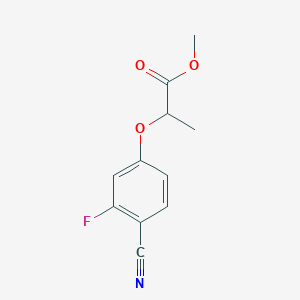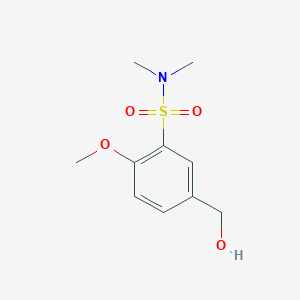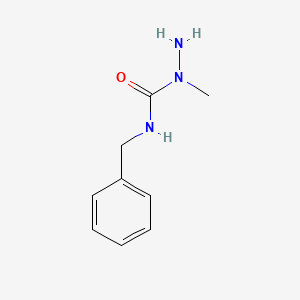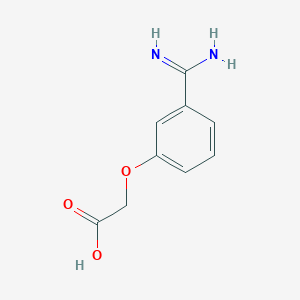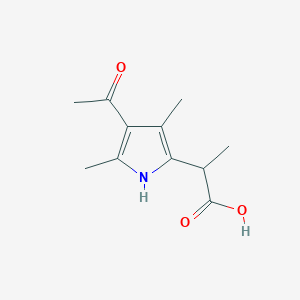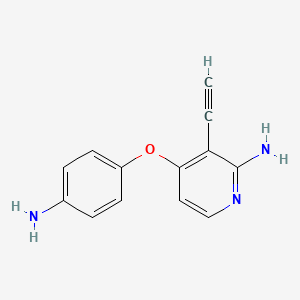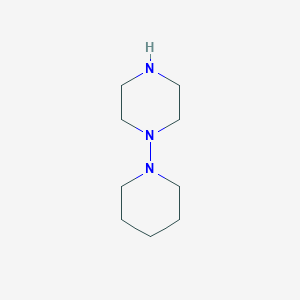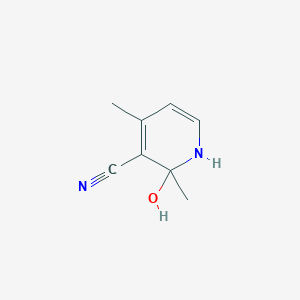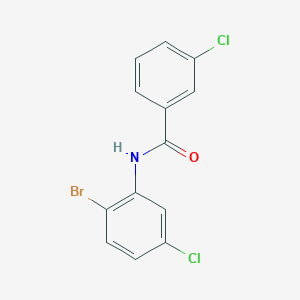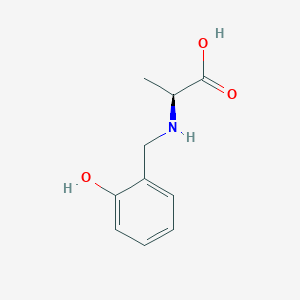
N-(2-hydroxybenzyl)-L-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxybenzyl)-L-alanine is a compound that belongs to the class of Schiff base ligands, which are known for their ability to form stable complexes with metal ions
准备方法
Synthetic Routes and Reaction Conditions
N-(2-hydroxybenzyl)-L-alanine can be synthesized through the reaction of salicylaldehyde with alanine in the presence of a suitable catalyst. The reaction typically involves the formation of a Schiff base through the condensation of the aldehyde group of salicylaldehyde with the amino group of alanine. The reaction conditions often include a solvent such as ethanol and a catalyst like acetic acid. The reaction is usually carried out at room temperature and can be completed within a few hours.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems can help in optimizing the reaction parameters and reducing production costs.
化学反应分析
Types of Reactions
N-(2-hydroxybenzyl)-L-alanine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of this compound. Substitution reactions can result in various substituted derivatives.
科学研究应用
N-(2-hydroxybenzyl)-L-alanine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which have applications in catalysis and material science.
Biology: The compound is studied for its potential interactions with biomolecules, including proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antimicrobial and anticancer activities.
Industry: this compound is used in the development of new materials and as a component in various industrial processes.
作用机制
The mechanism of action of N-(2-hydroxybenzyl)-L-alanine involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors. The specific pathways involved depend on the nature of the metal ion and the biological context. For example, in antimicrobial applications, the metal complexes may disrupt bacterial cell membranes or interfere with essential metabolic processes.
相似化合物的比较
N-(2-hydroxybenzyl)-L-alanine can be compared with other Schiff base ligands, such as:
N-Salicylidenealanine: Similar in structure but with different functional groups.
N-Salicylglycine: Another Schiff base ligand with glycine instead of alanine.
N-Salicylphenylalanine: Contains a phenyl group, offering different chemical properties.
The uniqueness of this compound lies in its specific interactions with metal ions and its potential applications across various fields. Its ability to form stable complexes and its versatility in chemical reactions make it a valuable compound for research and industrial applications.
属性
CAS 编号 |
57496-55-6 |
|---|---|
分子式 |
C10H13NO3 |
分子量 |
195.21 g/mol |
IUPAC 名称 |
(2S)-2-[(2-hydroxyphenyl)methylamino]propanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-7(10(13)14)11-6-8-4-2-3-5-9(8)12/h2-5,7,11-12H,6H2,1H3,(H,13,14)/t7-/m0/s1 |
InChI 键 |
OGCTZOZVPQSYDN-ZETCQYMHSA-N |
手性 SMILES |
C[C@@H](C(=O)O)NCC1=CC=CC=C1O |
规范 SMILES |
CC(C(=O)O)NCC1=CC=CC=C1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


